((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride
Overview
Description
Scientific Research Applications
Bradykinin B2 Receptor Antagonism
Role in Bradykinin B2 Receptor Antagonism : The compound, identified as WIN 64338, acts as a nonpeptide antagonist to the bradykinin B2 receptor. It demonstrates competitive inhibition of bradykinin-stimulated calcium efflux in human cells and inhibits bradykinin-mediated contractility in guinea pig ileum, indicating its specificity and effectiveness as a bradykinin B2 receptor antagonist (Sawutz et al., 1994).
Inhibition of Des-Arg9-Bradykinin Effects : Surprisingly, WIN 64338 inhibits the effect of des-Arg9-bradykinin in endothelial cells, suggesting its potential in differing tissue and species reactions (Wirth et al., 1994).
Selective Antagonism : In studies involving intestinal and airway smooth muscle, WIN 64338 demonstrated selective antagonism, showing no effect on bradykinin-induced contractions in guinea-pig or ferret trachea, thus confirming its specificity (Farmer & DeSiato, 1994).
Synthetic and Characterization Studies
Derivatives Synthesis and Evaluation : A study on the synthesis and evaluation of various derivatives, including 1,3,4-Triazole-2-one and 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole, examined their antimicrobial properties, indicating the compound's potential in medicinal chemistry (Neelgundmath & Kotresh, 2012).
Antagonist Action in Vascular Preparations : The compound effectively antagonizes bradykinin in vascular preparations like rabbit jugular and human umbilical veins. It does not inhibit effects of other contractile agents, demonstrating its selectivity (Marceau et al., 1994).
Properties
IUPAC Name |
tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H67N4OP.ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);1H/t43-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWYKJXHACNJCD-SXWPEPABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68ClN4OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151039-63-3 | |
Record name | Win 64338 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151039633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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